molecular formula C21H26N2O3 B10948025 N-1-Adamantyl-5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furamide

N-1-Adamantyl-5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furamide

Cat. No.: B10948025
M. Wt: 354.4 g/mol
InChI Key: HCQGPWIYKDRJNC-UHFFFAOYSA-N
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Description

N-1-Adamantyl-5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furamide is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a furamide moiety, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-Adamantyl-5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a reaction involving adamantane derivatives.

    Isoxazole Ring Formation: The isoxazole ring is synthesized using appropriate precursors such as 3,5-dimethyl-4-isoxazole.

    Coupling Reaction: The adamantyl intermediate is coupled with the isoxazole derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-1-Adamantyl-5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride for chlorination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-1-Adamantyl-5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of N-1-Adamantyl-5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furamide involves its interaction with specific molecular targets. The adamantyl group may enhance the compound’s ability to penetrate biological membranes, while the isoxazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Dimethyl-1-adamantyl)acetamide: Shares the adamantyl group but differs in the functional groups attached.

    N-(3,5-Dimethyl-4-isoxazolyl)methyl]aniline: Contains the isoxazole ring but lacks the adamantyl group.

Uniqueness

N-1-Adamantyl-5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furamide is unique due to its combination of the adamantyl group, isoxazole ring, and furamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Conclusion

This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactions, and scientific research applications make it a valuable subject of study in both academic and industrial settings.

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-(1-adamantyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C21H26N2O3/c1-12-18(13(2)26-23-12)8-17-3-4-19(25-17)20(24)22-21-9-14-5-15(10-21)7-16(6-14)11-21/h3-4,14-16H,5-11H2,1-2H3,(H,22,24)

InChI Key

HCQGPWIYKDRJNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC2=CC=C(O2)C(=O)NC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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